N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-(8-Methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyridine core, a coumarin-derived carbonyl group, and a furan-2-carboxamide substituent.
Properties
IUPAC Name |
N-[5-(8-methoxy-2-oxochromene-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-29-15-5-2-4-12-10-13(21(28)31-18(12)15)20(27)25-8-7-14-17(11-25)32-22(23-14)24-19(26)16-6-3-9-30-16/h2-6,9-10H,7-8,11H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPUQHHBNHGDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a synthetic compound that combines various pharmacophoric elements known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of chromene and thiazolidine moieties. Its molecular formula is with a molecular weight of 463.5 g/mol. The presence of both furan and thiazolidine rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that derivatives of thiazolidinones, which share structural similarities with the target compound, exhibit significant anticancer properties. For instance, thiazolidinone derivatives have shown efficacy against various cancer cell lines such as MDA-MB-231 and HCT116 due to their ability to induce apoptosis and inhibit cell proliferation .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone A | MDA-MB-231 | 10 | Induces apoptosis |
| Thiazolidinone B | HCT116 | 15 | Inhibits cell cycle progression |
| Target Compound | TBD | TBD | TBD |
Antimicrobial Properties
The thiazolidine scaffold has been associated with antimicrobial activity. Compounds containing similar motifs have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazolidine derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide may similarly exert anti-inflammatory effects through analogous mechanisms .
Case Studies
- Study on Antitumor Activity : Da Silva et al. evaluated the cytotoxic effects of synthesized thiazolidinones on glioblastoma cells, reporting significant reductions in cell viability at concentrations as low as 10 µM. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Evaluation : A comparative study on various thiazolidine derivatives revealed that certain modifications increased antimicrobial potency against Staphylococcus aureus and Escherichia coli. This highlights the potential for N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide to serve as a lead compound for further development in antimicrobial therapies.
The biological activity of N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is hypothesized to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : Potential binding to specific cellular receptors influencing signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Possible intercalation or binding to DNA affecting replication and transcription processes.
Comparison with Similar Compounds
Compound 1 : N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2)
- Core Structure: Thieno[3,4-c]pyrazole instead of tetrahydrothiazolo[5,4-c]pyridine.
- Substituents : A 2,3-dimethylphenyl group replaces the 8-methoxycoumarin-carbonyl moiety.
- The dimethylphenyl group could enhance lipophilicity but reduce hydrogen-bonding capacity compared to the coumarin derivative.
Compound 2 : 5-(Furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide (CAS 1396851-61-8)
- Core Structure : Shares the tetrahydrothiazolo[5,4-c]pyridine core.
- Substituents : A methylsulfonyl group at position 5 and an isoxazole-3-carboxamide group replace the coumarin-carbonyl and furan-2-carboxamide groups.
- Physicochemical Properties : Molecular weight 394.4 (vs. ~455 for the target compound, estimated based on formula). The methylsulfonyl group may improve solubility but introduce steric hindrance.
Compound 3 : N-(5-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide (CAS 1428365-59-6)
- Core Structure : Tetrahydrothiazolo[5,4-c]pyridine retained.
- Substituents : 1-Methyl-2-oxo-dihydropyridine replaces the coumarin moiety; furan-3-carboxamide instead of furan-2-carboxamide.
- Stereoelectronic Effects : The dihydropyridine carbonyl may offer reduced aromaticity compared to coumarin, altering electron distribution and target interactions.
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends: Compounds with thiazolo[5,4-c]pyridine cores (e.g., Compounds 2 and 3) often exhibit enhanced kinase inhibition compared to thieno-pyrazole derivatives (Compound 1), likely due to improved conformational stability.
- Synthetic Accessibility: Compound 1’s thieno-pyrazole core is synthetically simpler but may lack the target selectivity seen in thiazolo-pyridine analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
